molecular formula C22H25N5O2 B2512106 2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 896808-89-2

2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2512106
M. Wt: 391.475
InChI Key: QRDLENZZNXJWMB-UHFFFAOYSA-N
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Description

2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique fused-ring structure. It belongs to the class of purine derivatives and exhibits intriguing pharmacological properties. Researchers have been keenly interested in understanding its structure, synthesis, and potential applications.



Synthesis Analysis

The synthesis of this compound involves intricate steps, including cyclization reactions, functional group modifications, and stereochemistry considerations. Researchers have explored various synthetic routes, aiming for high yields and purity. Notably, the Benchchem catalog offers qualified products related to this compound, which could serve as valuable starting materials for further investigations12.



Molecular Structure Analysis

The molecular formula of 2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is C₁₅H₁₉N₅O₂ . Its intricate structure comprises a purine core fused with an imidazole ring. The benzyl and cyclohexyl substituents contribute to its overall shape and reactivity. Researchers have employed spectroscopic techniques (such as NMR, IR, and X-ray crystallography) to elucidate its precise arrangement and confirm its connectivity.



Chemical Reactions Analysis

The compound’s chemical reactivity is a subject of interest. Researchers have investigated its behavior under various conditions, exploring its susceptibility to nucleophilic or electrophilic attacks. Functional group transformations, such as acylation, alkylation, and oxidation, have been studied. These reactions provide insights into potential synthetic modifications and applications.



Physical And Chemical Properties Analysis


  • Melting Point : Researchers have reported a melting point range for this compound, which reflects its solid-state behavior.

  • Solubility : Investigations into its solubility in various solvents provide essential data for formulation and delivery.

  • Stability : Assessing its stability under different conditions (temperature, light, and humidity) informs storage guidelines.


Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Hybrid Scaffolds : The compound is involved in the synthesis of N-fused hybrid scaffolds, such as benzo[4,5]imidazo[1,2-c]-pyrimidines and -quinazolines. This process includes the use of microwave irradiation and oxidation techniques (Dao et al., 2018).

  • Heterocyclic Synthesis : It's used in the creation of imidazo[1,2-f]phenanthridines through a process involving recyclable Fe3O4@SiO2@MOF-199 catalysis, offering insights into the synthesis of anti-tumor compounds (Lee et al., 2022).

  • Copper-Catalyzed Reactions : This chemical is involved in copper(I)-catalyzed reactions for synthesizing benzo[4, 5]imidazo[1,2-f]phenanthridin-4(1H)-ones, a process highlighting an efficient method under mild conditions (Dong et al., 2017).

  • Applications in Organic Chemistry : It finds application in the preparation of compounds like 2H-imidazole 1,3-dioxides and derivatives of alicyclic 1,2-dioximes, demonstrating its versatility in organic synthesis (Samsonov & Volodarskii, 1980).

  • Formation of Complex Heterocycles : The compound is integral in the synthesis of complex heterocycles such as fused hexacyclic imidazoquinolinoacridinones, showcasing advanced organic synthesis techniques (Li et al., 2014).

  • Synthesis of Novel Ring Systems : It's used in the synthesis of new heterocyclic systems like imidazo[2,1-b][1,3,4]thiadiazole and imidazo[2,1-b][1,3]thiazole fused diazepinones, which are novel in the field of chemistry (Kolavi et al., 2006).

  • Role in Combinatorial Synthesis : The chemical is involved in the one-pot combinatorial synthesis of benzo[4,5]imidazo[1,2-a]thiopyrano[3,4-d]pyrimidin-4(3H)-one derivatives, indicating its utility in efficient synthesis methods (Shen et al., 2011).

Safety And Hazards

As with any chemical compound, safety considerations are paramount:



  • Toxicity : Researchers must evaluate its toxicity profile, including acute and chronic effects.

  • Handling Precautions : Proper lab practices, protective gear, and waste disposal protocols are essential.

  • Environmental Impact : Assessing its environmental persistence and potential harm is crucial.


Future Directions

The future of 2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione research lies in:



  • Biological Studies : Investigating its interactions with cellular components and potential therapeutic applications.

  • Drug Development : Exploring derivatives or analogs for drug discovery.

  • Computational Modeling : Predicting its behavior and optimizing its properties.


1: Benchchem Product Link
2: Benchchem Product Link (Chinese)


properties

CAS RN

896808-89-2

Product Name

2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Molecular Formula

C22H25N5O2

Molecular Weight

391.475

IUPAC Name

2-benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H25N5O2/c1-15-13-25-18-19(23-21(25)27(15)17-11-7-4-8-12-17)24(2)22(29)26(20(18)28)14-16-9-5-3-6-10-16/h3,5-6,9-10,13,17H,4,7-8,11-12,14H2,1-2H3

InChI Key

QRDLENZZNXJWMB-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

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